

# Spectroscopic Profile of Saussureamine C: A Technical Guide

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Compound of Interest		
Compound Name:	Saussureamine C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Saussureamine C**, a notable amino acid-sesquiterpene conjugate isolated from the roots of Saussurea lappa. The structural elucidation of this compound, along with its isomers Saussureamines A, B, D, and E, has been accomplished through a combination of advanced spectroscopic techniques. This document collates the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and outlines the typical experimental protocols employed for their acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **Saussureamine C**. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **Saussureamine C**, both <sup>1</sup>H and <sup>13</sup>C NMR data are vital for confirming its sesquiterpene and amino acid moieties. The data presented here are based on analyses reported in the primary literature.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Saussureamine C** 



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data unavailable in search results			
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Table 2: 13C NMR Spectroscopic Data for Saussureamine C

Position	Chemical Shift (δ) ppm
Data unavailable in search results	
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Note: The specific chemical shifts are detailed in the primary literature concerning the isolation and structural elucidation of Saussureamines.

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is instrumental in determining the elemental composition and molecular weight of **Saussureamine C**.

Table 3: Mass Spectrometry Data for Saussureamine C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
HR-ESI-MS	[M+H]+, [M+Na]+, etc.	C20H27NO5

Note: The exact m/z values and fragmentation patterns are crucial for unambiguous identification and can be found in specialized publications.

### Infrared (IR) Spectroscopy Data



IR spectroscopy provides valuable information about the functional groups present in **Saussureamine C**, such as carbonyls, amines, and hydroxyl groups.

Table 4: Infrared (IR) Spectroscopy Data for Saussureamine C

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data unavailable in search results	e.g., C=O (lactone, amide), N-H, O-H

## **Experimental Protocols**

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies for the analysis of **Saussureamine C**.

### **Sample Preparation**

**Saussureamine C** is typically isolated from the dried roots of Saussurea lappa through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and chromatographic purification techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). A purified and dried sample is then dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD) for NMR analysis or a suitable solvent for MS and IR analysis.

#### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra (<sup>1</sup>H, <sup>13</sup>C, DEPT). For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

#### **Mass Spectrometry**

HR-ESI-MS analysis is performed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile)



and introduced into the ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive information on the molecular ion and its adducts.

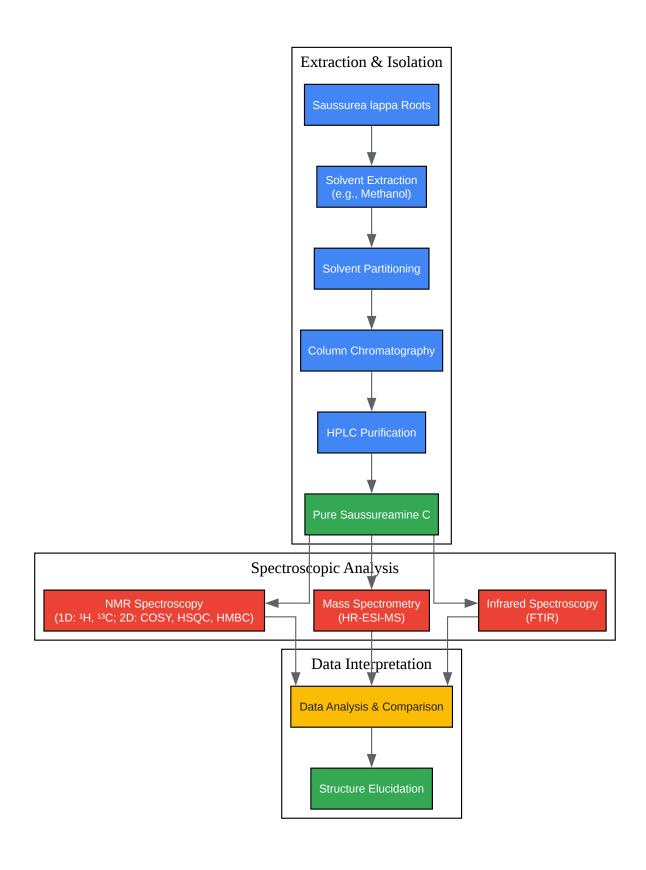
## **Infrared Spectroscopy**

The IR spectrum of **Saussureamine C** is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).

## **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of **Saussureamine C** from its natural source.





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Caption: Workflow for Isolation and Spectroscopic Analysis of Saussureamine C.



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